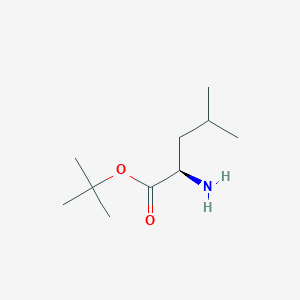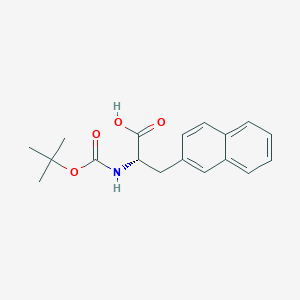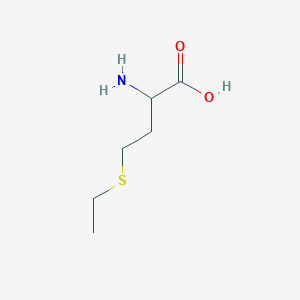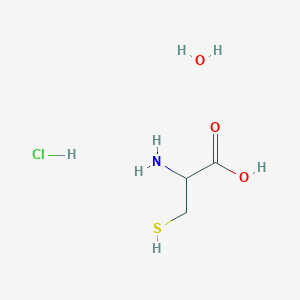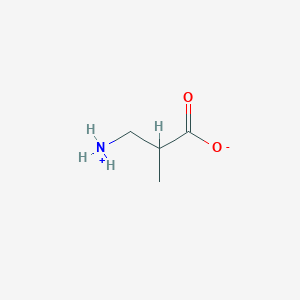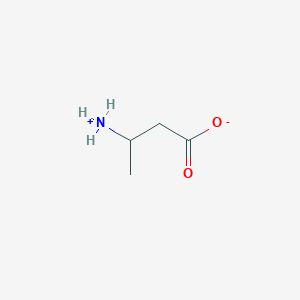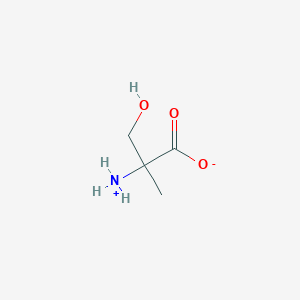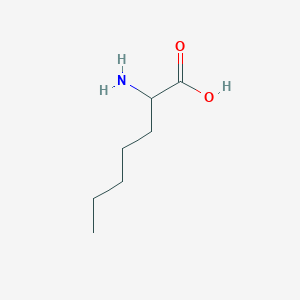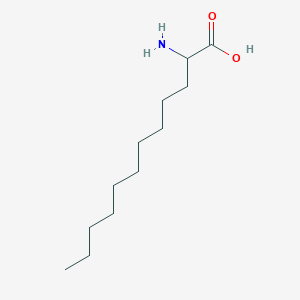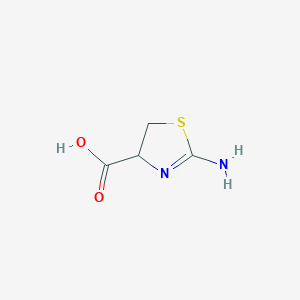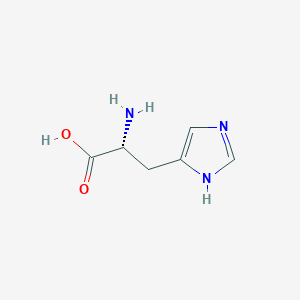
D-Histidine
Vue d'ensemble
Description
La D-histidine est un énantiomère de l’acide aminé histidine, essentiel à la synthèse des protéines et à divers processus métaboliques dans les organismes vivants. Contrairement à son homologue plus courant, la L-histidine, la this compound est moins répandue dans la nature mais possède des propriétés et des applications uniques dans la recherche scientifique et l’industrie.
Applications De Recherche Scientifique
D-histidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Industry: Used in the production of pharmaceuticals and as a food additive.
Mécanisme D'action
La D-histidine exerce ses effets par plusieurs mécanismes :
Inhibition enzymatique : La this compound peut inhiber certaines enzymes, affectant les voies métaboliques.
Disruption du biofilm : Il a été démontré qu’elle perturbe la formation de biofilms chez les bactéries, améliorant l’efficacité des antibiotiques.
Cibles moléculaires : La this compound cible diverses voies moléculaires, notamment celles impliquées dans la détection de quorum et l’expression des gènes de virulence chez les bactéries.
Composés similaires :
L-histidine : L’énantiomère le plus courant, essentiel à la synthèse des protéines.
DL-histidine : Un mélange racémique de this compound et de L-histidine.
Comparaison :
Applications : Alors que la L-histidine est largement utilisée dans les compléments nutritionnels et les traitements médicaux, les applications de la this compound sont plus spécialisées, en particulier dans les milieux de recherche et industriels.
Safety and Hazards
D-Histidine should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas .
Orientations Futures
D-Histidine has been identified as a prospective anti-biofilm agent . It has been found to combat Pseudomonas aeruginosa by reducing biofilm formation and increasing biofilm disassembly . Moreover, the combination of amikacin and this compound induced a synergistic effect against Pseudomonas aeruginosa biofilms . This suggests the potential utility of this compound as a preventive strategy against biofilm-associated infections caused by Pseudomonas aeruginosa .
Analyse Biochimique
Biochemical Properties
D-Histidine, like its L-isomer, contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . The imidazole side chain can donate and accept protons, thus enabling this compound to participate in various enzymatic reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to downregulate the mRNA expression of virulence and quorum sensing (QS)-associated genes in Pseudomonas aeruginosa PAO1 without affecting bacterial growth . Moreover, this compound has been shown to inhibit biofilm formation and trigger the disassembly of mature biofilms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound has been shown to protect against zinc-induced neurotoxicity not by inhibiting zinc chelation, thereby preventing increases in intracellular Zn2+ . Furthermore, this compound is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on the cells it interacts with. For instance, this compound has been shown to combat biofilm formation and enhance the effect of amikacin against Pseudomonas aeruginosa in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a diet rich in the amino acid histidine has been shown to increase the effectiveness of methotrexate treatment and lower toxicity in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The oligopeptide/histidine transporters PHT1 and PHT2, two mammalian solute carrier family 15A proteins, mediate the transmembrane transport of histidine and some di/tripeptides via proton gradient .
Subcellular Localization
This compound and its related proteins have been shown to localize in various subcellular compartments. This localization is lost when the histidine repeat is deleted .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La D-histidine peut être synthétisée selon plusieurs méthodes, notamment :
Résolution enzymatique : Cette méthode implique l’utilisation d’enzymes pour convertir sélectivement la L-histidine en this compound.
Synthèse chimique : Elle implique l’utilisation de réactifs chimiques pour convertir la L-histidine en this compound par une série de réactions, notamment la racémisation et la résolution.
Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour produire de grandes quantités de this compound, qui est ensuite purifiée par diverses techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions : La D-histidine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers produits, notamment des dérivés de l’imidazole.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools ou amines correspondants.
Substitution : La this compound peut subir des réactions de substitution, où les groupes fonctionnels du cycle imidazole sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux produits :
Produits d’oxydation : Dérivés de l’imidazole.
Produits de réduction : Alcools et amines.
Produits de substitution : Dérivés halogénés de l’histidine.
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Étudiée pour son rôle dans la catalyse enzymatique et les interactions protéiques.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme additif alimentaire.
Comparaison Avec Des Composés Similaires
L-histidine: The more common enantiomer, essential for protein synthesis.
DL-histidine: A racemic mixture of D-histidine and L-histidine.
Comparison:
Applications: While L-histidine is widely used in nutritional supplements and medical treatments, this compound’s applications are more specialized, particularly in research and industrial settings.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889344 | |
| Record name | D-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-50-8 | |
| Record name | D-Histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Histidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-histidine hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-HISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does D-Histidine exhibit any biological activity?
A1: Yes, research suggests that this compound possesses various biological activities, including anti-inflammatory [] and appetite-suppressing effects []. Additionally, it shows potential in inhibiting the growth of specific bacteria like Porphyromonas gingivalis [, ].
Q2: How does this compound exert its anti-inflammatory effect?
A2: Studies indicate that this compound, similar to L-Histidine, can scavenge reactive oxygen species (ROS) []. This ROS scavenging ability is attributed to the presence of the imidazole ring in its structure.
Q3: Can this compound cross the blood-brain barrier?
A3: Yes, research has shown that this compound can penetrate the blood-brain barrier, although at a slower rate compared to L-Histidine []. Interestingly, once in the brain, this compound is removed very slowly, leading to its continuous accumulation [].
Q4: Does this compound influence histamine levels in the brain?
A4: While L-Histidine is a precursor to histamine, studies on rats indicate that this compound administration does not affect brain histamine concentrations []. This suggests that this compound might exert its appetite-suppressing effects through a different pathway than L-Histidine [].
Q5: Can bacteria utilize this compound?
A5: Yes, certain bacteria, including Salmonella typhimurium [, , , ] and Fusobacterium nucleatum [], can utilize this compound. This utilization often involves the conversion of this compound to L-Histidine through racemization [, , , ].
Q6: Are there specific transport systems for this compound in bacteria?
A6: Research on Salmonella typhimurium suggests that mutations in genes encoding histidine permease can allow for this compound transport, although at low levels []. These findings indicate that certain bacterial transporters might have a low affinity for this compound.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C6H9N3O2, and its molecular weight is 155.15 g/mol.
Q8: What spectroscopic techniques are useful for characterizing this compound?
A8: Various spectroscopic methods are used to characterize this compound, including:
- NMR Spectroscopy: 1H and 13C NMR can provide structural information and are particularly useful for studying the interaction of this compound with metal complexes and nucleotides [].
- Circular Dichroism (CD) Spectroscopy: This technique can differentiate between enantiomers and is used to study the chiral recognition properties of this compound and its complexes [, , ].
- Terahertz Spectroscopy: This method has been employed to detect low content enantiomer impurities in L-Histidine crystals, demonstrating its sensitivity in differentiating between L- and this compound [].
Q9: Is this compound stable under different conditions?
A9: While specific studies on the stability of this compound are limited in the provided research, it is known that amino acids, in general, can degrade under certain conditions. Factors like temperature, pH, and the presence of other chemicals can influence their stability. Further research is needed to fully understand the stability profile of this compound.
Q10: Are there any applications of this compound related to material compatibility?
A10: Research shows the potential application of this compound in chiral modification of zeolitic imidazolate framework-90 (ZIF-90) []. This modified material demonstrated enantioselectivity in separating various drug enantiomers, highlighting the potential of this compound in developing chiral stationary phases for analytical separations [].
Q11: Have computational methods been used to study this compound?
A11: Yes, computational chemistry techniques have been employed to investigate this compound:
- Molecular Modeling: Molecular modeling studies have provided insights into the interaction of this compound with fullerene derivatives, supporting the development of enantioselective sensors [].
Q12: Are there any in vivo studies demonstrating the efficacy of this compound?
A15: Yes, this compound has demonstrated promising neuroprotective effects in an in vivo rat model of zinc-induced neurotoxicity, suggesting its potential therapeutic application in conditions like vascular-type dementia [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



